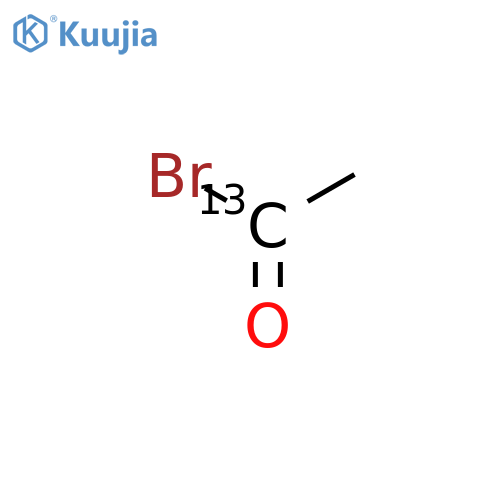Cas no 79385-25-4 (Acetyl-1-13C bromide(7CI,9CI))

Acetyl-1-13C bromide(7CI,9CI) structure
商品名:Acetyl-1-13C bromide(7CI,9CI)
Acetyl-1-13C bromide(7CI,9CI) 化学的及び物理的性質
名前と識別子
-
- Acetyl-1-13C bromide(7CI,9CI)
- acetyl bromide
- ACETYL BROMIDE, [1-13C]
- ACETYL BROMIDE-1-13C
- Acetyl-1-13C bromide
- Acetyl-1-13C bromide, 99 atom % 13C
- 79385-25-4
- DTXSID10481740
-
- インチ: InChI=1S/C2H3BrO/c1-2(3)4/h1H3/i2+1
- InChIKey: FXXACINHVKSMDR-VQEHIDDOSA-N
- ほほえんだ: CC(=O)Br
計算された属性
- せいみつぶんしりょう: 122.94008g/mol
- どういたいしつりょう: 122.94008g/mol
- 同位体原子数: 1
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 4
- 回転可能化学結合数: 0
- 複雑さ: 33
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.677 g/mL at 25 °C
- ゆうかいてん: −96 °C(lit.)
- ふってん: 75-77 °C(lit.)
- フラッシュポイント: 230 °F
- 屈折率: n20/D 1.45(lit.)
Acetyl-1-13C bromide(7CI,9CI) セキュリティ情報
- 危険物輸送番号:UN 1716 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 14-34-36/37
- セキュリティの説明: 26-27-28-36/37/39-45
-
危険物標識:

- リスク用語:14-34-36/37
- セキュリティ用語:26-27-28-36/37/39-45
Acetyl-1-13C bromide(7CI,9CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 491691-1G |
Acetyl-1-13C bromide(7CI,9CI) |
79385-25-4 | 1g |
¥3274.57 | 2023-12-05 |
Acetyl-1-13C bromide(7CI,9CI) 関連文献
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
79385-25-4 (Acetyl-1-13C bromide(7CI,9CI)) 関連製品
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
